Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate
Description
Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is a uracil derivative characterized by a methyl ester group linked to a propanoate chain and a 5-amino substituent on the pyrimidine ring. These compounds are typically synthesized via one-pot methods or enzymatic modifications, as seen in related studies . The 5-amino group distinguishes it from other analogs, likely influencing electronic properties, hydrogen bonding, and bioactivity.
Properties
Molecular Formula |
C8H11N3O4 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
methyl 3-(5-amino-2,4-dioxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C8H11N3O4/c1-15-6(12)2-3-11-4-5(9)7(13)10-8(11)14/h4H,2-3,9H2,1H3,(H,10,13,14) |
InChI Key |
DCUUWHSJWPWJSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable ester with an amino-substituted pyrimidine derivative. The reaction conditions often require the use of a catalyst and may involve heating under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds.
Scientific Research Applications
Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the 5-Position
The 5-position of the pyrimidine ring significantly impacts physicochemical and biological behavior:
Key Observations :
- Hydrogen Bonding: Amino and unsubstituted derivatives form robust N–H···O networks, critical for crystal packing and supramolecular stability .
- Solubility: Ester derivatives (e.g., methyl/ethyl) are less polar than carboxylic acid analogs (e.g., 3-(5-fluoro-...propanoic acid) ).
Functional Group Variations: Ester vs. Acid
Key Insights :
- The 5-amino group’s electron-donating nature may enhance interactions with biological targets (e.g., enzymes or receptors) compared to nitro/halogen substituents.
- Prodrug strategies (e.g., phosphonate or ester groups) are critical for optimizing bioavailability, as seen in Sofosbuvir .
Q & A
Basic: What are the optimal synthetic routes for Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine ring. Key steps include:
Amination : Introduction of the 5-amino group via nucleophilic substitution or catalytic hydrogenation under controlled pH (6.5–7.0) using ammonium acetate buffer .
Esterification : Coupling the pyrimidine derivative with methyl propanoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >97% purity .
Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity) and temperature control (25–40°C to avoid decomposition) .
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : H and C NMR identify proton environments (e.g., methyl ester at δ ~3.7 ppm, pyrimidine NH at δ ~10.2 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm) and NH bending (~1600 cm) .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C5-NH bond length ~1.35 Å, confirming sp hybridization) using single-crystal diffraction (Mo-Kα radiation, 100 K) .
Validation : Cross-check spectral data with analogs (e.g., bromo-substituted derivatives ).
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:
Variable-Temperature NMR : Monitor dynamic equilibria (e.g., keto-enol tautomers) between 25°C and 60°C .
Isotopic Labeling : Use N-labeled precursors to clarify ambiguous NH signals .
Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .
Case Study : Discrepancies in carbonyl stretching frequencies resolved via crystallographic validation of hydrogen bonding patterns .
Advanced: What strategies improve the compound’s stability in aqueous solutions?
Methodological Answer:
Stability is pH-dependent due to hydrolytic cleavage of the ester group. Optimize via:
Buffer Selection : Use pH 6.5 ammonium acetate buffer to minimize ester hydrolysis (<5% degradation over 24 h at 25°C) .
Lyophilization : Formulate as a lyophilized powder (residual moisture <1%) for long-term storage .
Additives : Include 0.1% w/v ascorbic acid to prevent oxidative degradation of the 5-amino group .
| Condition | Degradation Rate (24 h) | Stabilizing Agent |
|---|---|---|
| pH 4.0 (acetate) | 25% | None |
| pH 6.5 (ammonium) | 5% | None |
| pH 7.4 (phosphate) | 40% | 0.1% ascorbic acid |
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
Substituent Variation : Synthesize analogs with halogens (Br, Cl) at C5 or modified ester groups (e.g., ethyl instead of methyl) .
Enzymatic Assays : Test inhibitory activity against thymidine phosphorylase (IC determination via UV-Vis at 290 nm) .
Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., dihydrofolate reductase) based on crystallographic data .
Key Metrics : Correlate logP (HPLC-derived) with membrane permeability .
Advanced: How to analyze regioselectivity in functionalization reactions of the pyrimidine ring?
Methodological Answer:
Competitive Reactions : Compare yields of C5 vs. C6 amination under identical conditions (e.g., Pd/C catalysis in ethanol) .
Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., transient N-oxide formation) .
Theoretical Analysis : Calculate Fukui indices (Gaussian 09) to predict electrophilic attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
